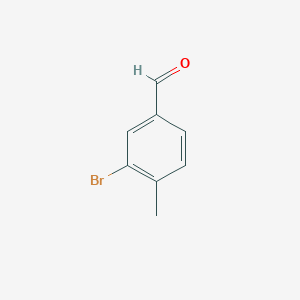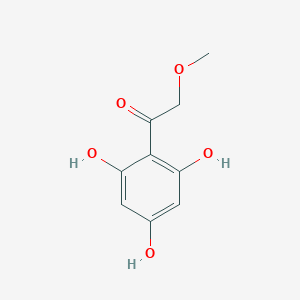
2-メトキシ-1-(2,4,6-トリヒドロキシフェニル)エタノン
概要
説明
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound with the molecular formula C9H10O5 It is a derivative of acetophenone and is characterized by the presence of methoxy and trihydroxyphenyl groups
科学的研究の応用
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
Target of Action
The primary target of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone is cholesterol 7 alpha-hydroxylase (CYP7A1) . This enzyme plays a crucial role in the conversion of cholesterol to bile acids, a key step in the regulation of cholesterol levels in the body .
Mode of Action
The compound interacts with its target, CYP7A1, enhancing its activity . This interaction results in an increased conversion of cholesterol to bile acids, thereby potentially reducing cholesterol levels .
Biochemical Pathways
The compound affects the cholesterol metabolic pathway . By enhancing the activity of CYP7A1, it increases the conversion of cholesterol to bile acids . This can lead to a decrease in cholesterol levels, which can have downstream effects on various biological processes, including lipid metabolism and the formation of cell membranes.
Result of Action
The molecular and cellular effects of the compound’s action include the potential reduction of cholesterol levels . This can have various effects on the body, including potentially reducing the risk of cardiovascular diseases associated with high cholesterol levels .
生化学分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone can vary with different dosages in animal models. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,4,6-trihydroxyacetophenone with methoxyacetic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
2,4,6-Trihydroxyacetophenone: A closely related compound with similar structural features but lacking the methoxy group.
Acetylphloroglucinol: Another derivative of acetophenone with different substitution patterns.
Phloracetophenone: Similar in structure but with variations in the hydroxy and methoxy groups.
Uniqueness
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the presence of both methoxy and trihydroxyphenyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-4-8(13)9-6(11)2-5(10)3-7(9)12/h2-3,10-12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRXXSCCOWRCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349171 | |
| Record name | 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55317-02-7 | |
| Record name | 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone as determined by the research?
A1: The research paper "2',4',6'-trihydroxy-1-methoxyacetophenone monohydrate at 150 K." [] focuses on the crystal structure of the compound at a low temperature (150K). The study reveals two major structural characteristics:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

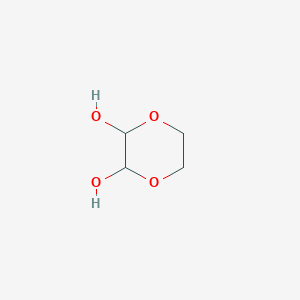
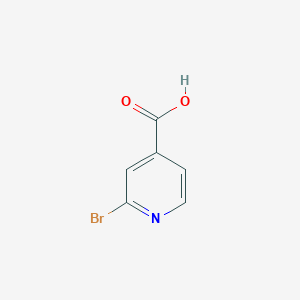
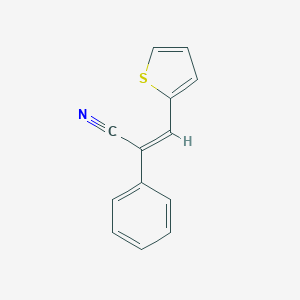
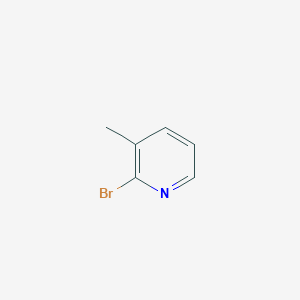
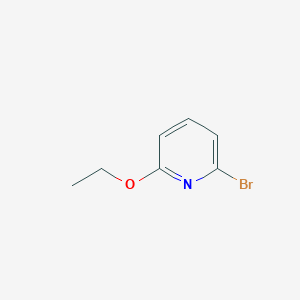
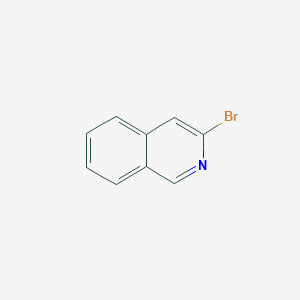
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
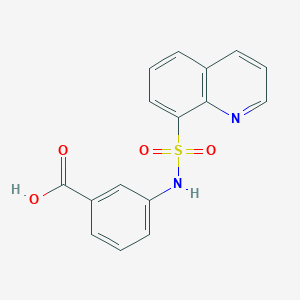
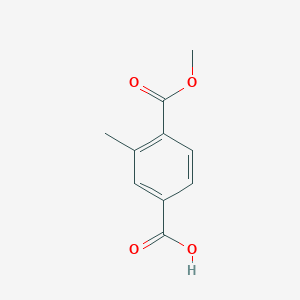

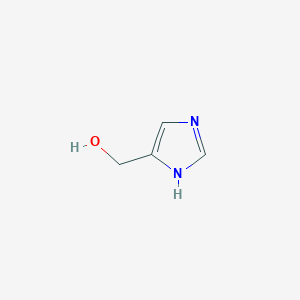
![1-Methylbenzo[cd]indol-2(1H)-one](/img/structure/B184090.png)
